molecular formula C8H24F2N2Si3 B14617995 1,1-Difluoro-N,N'-dimethyl-N,N'-bis(trimethylsilyl)silanediamine CAS No. 57965-73-8

1,1-Difluoro-N,N'-dimethyl-N,N'-bis(trimethylsilyl)silanediamine

Cat. No.: B14617995
CAS No.: 57965-73-8
M. Wt: 270.54 g/mol
InChI Key: CSTPRXIYYOSYFT-UHFFFAOYSA-N
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Description

1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine is a unique organosilicon compound characterized by the presence of both fluorine and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine typically involves the reaction of difluoromethylamine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful temperature control to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other by-products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted silanes, while oxidation reactions may produce silanols and other oxidized derivatives.

Scientific Research Applications

1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine has several scientific research applications, including:

    Organic Synthesis: The compound is used as a reagent in organic synthesis to introduce fluorine and trimethylsilyl groups into target molecules.

    Materials Science: The compound is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Agriculture: The compound is explored for its use in the synthesis of agrochemicals, including pesticides and herbicides, due to its ability to enhance the efficacy and stability of these compounds.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms increases the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and selectivity in reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.

    1,1-Difluorocyclopropane: A fluorinated cyclopropane derivative with applications in organic synthesis.

    1,1-Dimethoxy-N,N-dimethylmethanamine: A methylating agent used in the synthesis of pharmaceuticals and crop protection agents.

Uniqueness

1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine is unique due to the combination of fluorine and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable reagent in various scientific and industrial applications.

Properties

CAS No.

57965-73-8

Molecular Formula

C8H24F2N2Si3

Molecular Weight

270.54 g/mol

IUPAC Name

N-[difluoro-[methyl(trimethylsilyl)amino]silyl]-N-trimethylsilylmethanamine

InChI

InChI=1S/C8H24F2N2Si3/c1-11(13(3,4)5)15(9,10)12(2)14(6,7)8/h1-8H3

InChI Key

CSTPRXIYYOSYFT-UHFFFAOYSA-N

Canonical SMILES

CN([Si](C)(C)C)[Si](N(C)[Si](C)(C)C)(F)F

Origin of Product

United States

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